4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1707394-43-1
VCID: VC2889967
InChI: InChI=1S/C12H17N5/c1-10-9-11-12(14-5-8-17(11)15-10)16-6-2-3-13-4-7-16/h5,8-9,13H,2-4,6-7H2,1H3
SMILES: CC1=NN2C=CN=C(C2=C1)N3CCCNCC3
Molecular Formula: C12H17N5
Molecular Weight: 231.3 g/mol

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

CAS No.: 1707394-43-1

Cat. No.: VC2889967

Molecular Formula: C12H17N5

Molecular Weight: 231.3 g/mol

* For research use only. Not for human or veterinary use.

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine - 1707394-43-1

Specification

CAS No. 1707394-43-1
Molecular Formula C12H17N5
Molecular Weight 231.3 g/mol
IUPAC Name 4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C12H17N5/c1-10-9-11-12(14-5-8-17(11)15-10)16-6-2-3-13-4-7-16/h5,8-9,13H,2-4,6-7H2,1H3
Standard InChI Key ASGNPPOTYNXBAH-UHFFFAOYSA-N
SMILES CC1=NN2C=CN=C(C2=C1)N3CCCNCC3
Canonical SMILES CC1=NN2C=CN=C(C2=C1)N3CCCNCC3

Introduction

Chemical Structure and Properties

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core with specific substitutions: a methyl group at position 2 and a 1,4-diazepan-1-yl moiety at position 4. The compound belongs to the broader class of pyrazolopyrazines, which have attracted considerable interest in medicinal chemistry and drug discovery.

Physical and Chemical Characteristics

Table 1 summarizes the key physical and chemical properties of 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine:

PropertyValue
CAS Number89239-35-0
Molecular FormulaC₁₂H₁₇N₅
Molecular Weight231.30 g/mol
Physical StateSolid (at standard conditions)
Synonyms1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane
SMILES NotationCC1=CC2=CN=CC(N3CCNCCC3)=N2N=1

The molecule contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the diazepane ring provides conformational flexibility. The pyrazolo[1,5-a]pyrazine core contributes aromatic character and planarity, which are important features for potential receptor binding .

Structural Characteristics and Related Compounds

Structural Features

The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic heterocyclic system formed by the fusion of a pyrazole ring with a pyrazine ring. This fusion creates a planar aromatic system with distinct electronic properties that contribute to its chemical reactivity and biological interactions .

The 1,4-diazepane substituent at position 4 represents a seven-membered heterocyclic ring containing two nitrogen atoms. This moiety is significant in medicinal chemistry due to its conformational flexibility and potential to interact with various biological targets .

Related Compounds

Several related compounds provide context for understanding the properties and potential applications of 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine:

Table 2: Structurally Related Compounds

CompoundStructural RelationshipProperties/Applications
2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-oneCore structure (without diazepane substitution)Intermediate in synthesis, potential pharmacological activity
(2-Methyl-1,4-diazepan-1-yl)-pyrazin-2-ylmethanoneContains both pyrazine and 1,4-diazepane moietiesPotential pharmacophore, intermediate
1-(6-Methylpyrazin-2-yl)-1,4-diazepaneAlternative arrangement of the same structural elementsRelated compound with similar potential applications
6-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)pyrazine-2-carboxylic acidContains 1,4-diazepane linked to pyrazineUsed as a rigid linker in PROTAC development

The pyrazolo[1,5-a]pyrazine scaffold is found in numerous compounds with documented biological activities, including anxiolytic, anticancer, and anti-inflammatory properties .

Synthesis and Preparation Methods

Nucleophilic Substitution Approach

This method typically involves:

  • Preparation of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

  • Conversion to 4-chloro-2-methylpyrazolo[1,5-a]pyrazine using phosphoryl chloride

  • Nucleophilic substitution with 1,4-diazepane

The synthesis of the pyrazolo[1,5-a]pyrazine core can be achieved through established methods, such as the reaction of amino pyrazoles with suitable enaminones or chalcones, as described for similar compounds .

Alternative Synthetic Routes

Based on research with analogous structures, alternative synthetic strategies may include:

  • Three-component reactions involving amino pyrazoles, enaminones, and suitable reagents

  • Rh(II)-catalyzed reactions of 1,2,3-triazoles with isoxazoles via 1,4-diazahexatriene intermediates

  • Cyclocondensation reactions to form the heterocyclic scaffolds, followed by appropriate substitution reactions

Key Intermediates and Starting Materials

Table 3: Key Intermediates in Potential Synthetic Routes

IntermediateRole in SynthesisReferences
2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-onePrecursor for chlorination
1,4-DiazepaneNucleophile for substitution
3-Amino-2-methylpyrazolePotential precursor for heterocycle formation
4-Chloro-2-methylpyrazolo[1,5-a]pyrazineElectrophile for nucleophilic substitutionInferred from similar syntheses

Analytical Methods and Characterization

Spectroscopic Characterization

Standard analytical methods for characterizing 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from related compounds, the expected 1H-NMR profile would include:

  • A singlet at approximately δ 2.4-2.5 ppm for the methyl group at position 2

  • Signals for the aromatic protons of the pyrazolo[1,5-a]pyrazine core

  • Complex patterns for the 1,4-diazepane ring protons in the range of δ 1.7-3.8 ppm

Mass Spectrometry

Expected features include:

  • Molecular ion peak at m/z 231 corresponding to the molecular formula C₁₂H₁₇N₅

  • Characteristic fragmentation patterns involving the loss of fragments from the diazepane ring

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the purification and analysis of heterocyclic compounds like 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine. These methods allow for separation and identification based on the compound's polarity and interaction with stationary phases.

Research Applications and Future Perspectives

Current Research Applications

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine has potential applications in several research areas:

  • As a pharmacological tool for studying receptor-ligand interactions

  • As a building block for the synthesis of more complex bioactive molecules

  • As a potential lead compound for drug discovery programs targeting CNS disorders or cancer

Future Research Directions

Several promising research directions for this compound include:

  • Comprehensive pharmacological profiling against various receptor types and enzyme systems

  • Optimization of synthetic routes for improved yields and purity

  • Development of structural analogs with enhanced potency or selectivity

  • Investigation of potential applications as PROTAC linkers, similar to other 1,4-diazepane-containing compounds

  • Exploration of specific structure-activity relationships through systematic modification of the core structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator